molecular formula C25H23ClN4O3S B2492521 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide CAS No. 886888-71-7

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide

Cat. No.: B2492521
CAS No.: 886888-71-7
M. Wt: 494.99
InChI Key: APDHYJWZWCEGMN-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide is a complex organic compound featuring a benzo[d]imidazole core, a piperidine ring, and a chlorobenzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d]imidazole and chlorobenzamide moieties can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed on the sulfonyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of sulfides or amines.

  • Substitution: Formation of substituted piperidines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

  • Bilastine N-Oxide: Contains a similar benzo[d]imidazole core and piperidine ring.

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acid: Features a benzo[d]imidazole moiety and a carboxylic acid group.

Uniqueness: N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c26-19-7-5-18(6-8-19)25(31)27-20-9-11-21(12-10-20)34(32,33)30-15-13-17(14-16-30)24-28-22-3-1-2-4-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDHYJWZWCEGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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